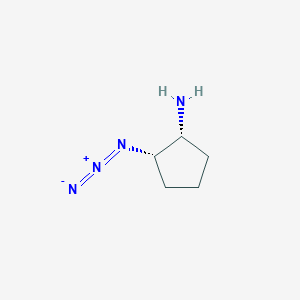

(1R,2S)-2-Azidocyclopentan-1-amine

Description

Properties

IUPAC Name |

(1R,2S)-2-azidocyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c6-4-2-1-3-5(4)8-9-7/h4-5H,1-3,6H2/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOCVBHEZOMAKH-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N=[N+]=[N-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N=[N+]=[N-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereochemical Resolution

To isolate the (1R,2S) enantiomer, chiral resolution is necessary. A reported strategy involves converting the racemic amine into diastereomeric salts using (-)-di-p-toluoyl-D-tartaric acid, followed by fractional crystallization. Alternatively, enzymatic resolution with immobilized lipases (e.g., Candida antarctica lipase B) in organic solvents selectively acylates one enantiomer, enabling chromatographic separation.

A third approach involves the reductive amination of 2-azidocyclopentanone. This method, though not directly cited in the search results, is inferred from analogous ketone-amine transformations.

Synthesis of 2-Azidocyclopentanone

Cyclopentanone is converted to its enol triflate using Comins’ reagent, followed by palladium-catalyzed cross-coupling with trimethylsilyl azide (TMSN₃). Hydrolysis yields 2-azidocyclopentanone.

Reductive Amination

The ketone is reacted with ammonium acetate and sodium cyanoborohydride in methanol, producing a racemic amine. Asymmetric variants using chiral auxiliaries (e.g., (R)-α-methylbenzylamine) or organocatalysts (e.g., L-proline) can enhance enantioselectivity.

Analytical Characterization

Successful synthesis is confirmed via:

- ¹H-NMR : Characteristic signals for the cyclopentane backbone (δ 1.2–2.1 ppm), azide-proximal methine (δ 3.3–3.5 ppm), and amine protons (δ 1.8–2.0 ppm).

- 13C-NMR : Azide-bearing carbon at δ 65–70 ppm and amine-bearing carbon at δ 45–50 ppm.

- Chiral HPLC : Resolution using a Chiralpak IA column (hexane:isopropanol 90:10) confirms enantiomeric excess.

Comparative Evaluation of Methods

| Method | Yield (%) | Diastereoselectivity | Steps | Scalability |

|---|---|---|---|---|

| Fe-catalyzed azidation | 50–62 | Low | 1 | High |

| Epoxide ring-opening | 30–40 | Moderate | 4 | Moderate |

| Reductive amination | 45–55 | Variable | 3 | High |

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Azidocyclopentan-1-amine can undergo various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The azide group can participate in substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Sodium azide in dimethylformamide or other polar aprotic solvents.

Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.

Major Products Formed

Reduction: (1R,2S)-2-Aminocyclopentan-1-amine.

Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

(1R,2S)-2-Azidocyclopentan-1-amine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Azidocyclopentan-1-amine depends on its specific application. In biological systems, azides can act as bioorthogonal chemical reporters, reacting selectively with alkyne-functionalized molecules in living cells without interfering with native biochemical processes. This property is utilized in bioimaging and drug delivery systems.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthesis : Radical cascades (as in ) might adapt to azide-functionalized cyclopentanes by replacing Bu3SnH with azide-compatible reagents.

- Biological Activity : Neuroprotective sesquiterpenes in highlight the importance of stereochemistry, suggesting that the target compound’s chirality could enhance its bioactivity in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.